molecular formula C14H26Br2N2O2 B14553005 N,N'-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide) CAS No. 61797-30-6

N,N'-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide)

Cat. No.: B14553005
CAS No.: 61797-30-6
M. Wt: 414.18 g/mol
InChI Key: DGFQMULYAXIAMO-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide): is a synthetic organic compound characterized by the presence of two bromine atoms and two amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide) typically involves the reaction of ethylenediamine with 5-bromo-N-methylpentanoyl chloride. The reaction is carried out in an organic solvent such as toluene, under reflux conditions. The mixture is stirred and heated to facilitate the formation of the desired bis-amide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under mild heating.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products Formed

    Substitution: Formation of N,N’-(Ethane-1,2-diyl)bis(5-azido-N-methylpentanamide) or N,N’-(Ethane-1,2-diyl)bis(5-thio-N-methylpentanamide).

    Reduction: Formation of N,N’-(Ethane-1,2-diyl)bis(5-amino-N-methylpentanamide).

    Oxidation: Formation of N,N’-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanoic acid).

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide) involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The amide groups may also participate in hydrogen bonding, further stabilizing the interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide)
  • N,N’-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(5-bromo-N-methylpentanamide) is unique due to the presence of both bromine atoms and N-methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61797-30-6

Molecular Formula

C14H26Br2N2O2

Molecular Weight

414.18 g/mol

IUPAC Name

5-bromo-N-[2-[5-bromopentanoyl(methyl)amino]ethyl]-N-methylpentanamide

InChI

InChI=1S/C14H26Br2N2O2/c1-17(13(19)7-3-5-9-15)11-12-18(2)14(20)8-4-6-10-16/h3-12H2,1-2H3

InChI Key

DGFQMULYAXIAMO-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C(=O)CCCCBr)C(=O)CCCCBr

Origin of Product

United States

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